(E)-but-2-enedioic acid;ethyl 4-[3-(dimethylamino)-1-phenylpropyl]piperazine-1-carboxylate
CAS No.: 81402-44-0
Cat. No.: VC17121242
Molecular Formula: C26H37N3O10
Molecular Weight: 551.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81402-44-0 |
|---|---|
| Molecular Formula | C26H37N3O10 |
| Molecular Weight | 551.6 g/mol |
| IUPAC Name | (E)-but-2-enedioic acid;ethyl 4-[3-(dimethylamino)-1-phenylpropyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C18H29N3O2.2C4H4O4/c1-4-23-18(22)21-14-12-20(13-15-21)17(10-11-19(2)3)16-8-6-5-7-9-16;2*5-3(6)1-2-4(7)8/h5-9,17H,4,10-15H2,1-3H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
| Standard InChI Key | QBRHJCCFIRGALF-LVEZLNDCSA-N |
| Isomeric SMILES | CCOC(=O)N1CCN(CC1)C(C2=CC=CC=C2)CCN(C)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)C(CCN(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Components
The compound is a 1:2 salt formed between ethyl 4-[3-(dimethylamino)-1-phenylpropyl]piperazine-1-carboxylate (a tertiary amine) and (E)-but-2-enedioic acid (fumaric acid). The piperazine core features a six-membered ring with two nitrogen atoms at positions 1 and 4. The ethyl carboxylate group is attached to the piperazine’s nitrogen at position 1, while the 3-(dimethylamino)-1-phenylpropyl substituent extends from position 4. The fumaric acid component, a dicarboxylic acid in its (E)-isomeric form, forms ionic bonds with the piperazine derivative’s amine groups .
Molecular Formula and Weight
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Molecular formula:
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Molecular weight: 551.6 g/mol.
Stereochemical Considerations
The (E)-configuration of the but-2-enedioic acid ensures a trans arrangement of the carboxylic acid groups, critical for its salt-forming capability. The piperazine ring adopts a chair conformation, with substituents occupying equatorial positions to minimize steric strain.
Spectroscopic and Computational Identifiers
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SMILES notation:
CCOC(=O)N1CCN(CC1)C(CCN(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O. -
InChIKey:
QBRHJCCFIRGALF-LVEZLNDCSA-N. -
PubChem CID: 6448113.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves two primary components:
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Piperazine Derivative Synthesis:
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Ethyl piperazine-1-carboxylate is functionalized via nucleophilic substitution with 3-(dimethylamino)-1-phenylpropyl bromide.
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Reaction conditions: Anhydrous tetrahydrofuran (THF), sodium hydride (NaH) base, 0–5°C.
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Salt Formation with Fumaric Acid:
Challenges in Optimization
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Yield limitations: Steric hindrance from the bulky phenylpropyl group reduces reaction efficiency (<60% yield).
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Purification: Chromatography or recrystallization from ethanol/water mixtures is required to achieve >95% purity.
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: <0.1 mg/mL at 25°C due to the hydrophobic phenyl group.
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Thermal stability: Decomposes at 210°C without melting, characteristic of ionic salts .
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pH-dependent behavior: The piperazine moiety (pKa ~7.1) protonates in acidic environments, enhancing solubility.
Spectroscopic Data
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IR spectroscopy: Strong absorbance at 1700 cm⁻¹ (C=O stretch of carboxylate) and 1250 cm⁻¹ (C-N stretch of piperazine).
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NMR:
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: δ 1.2 (t, 3H, CH₂CH₃), δ 2.2 (s, 6H, N(CH₃)₂), δ 3.4 (m, 8H, piperazine).
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: δ 172.5 (COO⁻), δ 55.8 (piperazine C-N).
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| Property | This Compound | Similar Piperazine Salts |
|---|---|---|
| IC₅₀ (α-glucosidase) | Not tested | 12–45 µM |
| LogP (lipophilicity) | 2.1 | 1.8–3.5 |
Research Gaps and Future Directions
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